molecular formula C11H15NNaO2PS2 B12856543 Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate

Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate

Cat. No.: B12856543
M. Wt: 311.3 g/mol
InChI Key: ZFQXKWOUNSKHAG-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate typically involves the reaction of 4-methoxyphenylphosphinodithioic acid with morpholine in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to ensure product consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Sodium hydrosulfide (NaHS): A rapid H₂S-releasing donor.

    Diallyl trisulfide (DATS): Another slow-releasing H₂S donor.

    Lawesson’s reagent:

Uniqueness: Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate is unique due to its ability to release H₂S in a controlled and sustained manner, mimicking endogenous H₂S production. This property makes it particularly valuable for studying the long-term effects of H₂S in biological systems and for potential therapeutic applications .

Biological Activity

Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate, commonly referred to as GYY4137, is a synthetic compound that acts as a slow-releasing hydrogen sulfide (H₂S) donor. Its biological activity has garnered significant attention due to its potential therapeutic applications in various physiological and pathological conditions.

  • IUPAC Name : (4-methoxyphenyl)-morpholin-4-yl-sulfanyl-sulfanylidene-phosphane
  • Molecular Formula : C₁₃H₁₈N₂O₂PS₂
  • CAS Number : 53393943

GYY4137 releases H₂S in a controlled manner, mimicking endogenous production. This slow release is advantageous compared to traditional sulfide salts, which deliver H₂S in a rapid burst. The sustained release allows for prolonged biological effects, making GYY4137 a valuable tool in research and potential therapeutic applications .

1. Vasodilatory Effects

GYY4137 has been shown to exhibit vasodilatory properties, contributing to its potential use in treating hypertension. Studies indicate that H₂S acts as a gasotransmitter with vasodilator effects, which can help manage cardiovascular diseases .

2. Anti-inflammatory Activity

Research has demonstrated that GYY4137 can significantly reduce inflammation markers in various models. For instance, in vivo studies revealed that administration of GYY4137 decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 following lipopolysaccharide (LPS) administration. This suggests its potential role in managing systemic inflammation and conditions like sepsis .

3. Cellular Protection

GYY4137's ability to protect against oxidative stress has been noted in several studies. It mitigates cellular damage induced by reactive oxygen species (ROS), thereby preserving cell viability and function in various tissues, including lung and vascular cells .

Table 1: Summary of Key Findings on GYY4137

Study ReferenceModelKey Findings
In vitroDemonstrated sustained H₂S release with protective effects on endothelial cells.
In vivo (rat model)Reduced LPS-induced inflammation; decreased plasma levels of TNF-α and IL-6.
In vitroShowed inhibition of PTEN activity via polysulfide formation, highlighting oxidative modification pathways.
Animal modelImproved outcomes in models of acute lung injury; reduced oxidative stress markers.

Detailed Case Study: Anti-inflammatory Effects

A study investigated the effects of GYY4137 on LPS-induced inflammation in rats. The compound was administered either before or after LPS injection. Results showed that GYY4137 significantly lowered plasma concentrations of inflammatory markers and improved histological outcomes in lung tissues, indicating its therapeutic potential in inflammatory diseases .

Future Directions

Research continues to explore the full range of biological activities associated with GYY4137. Future studies are likely to focus on:

  • Mechanistic Insights : Understanding the pathways through which GYY4137 exerts its effects, particularly regarding polysulfide formation.
  • Therapeutic Applications : Expanding the use of GYY4137 beyond cardiovascular and inflammatory conditions to other areas such as neuroprotection and metabolic disorders.
  • Structural Modifications : Developing derivatives of GYY4137 that may enhance its efficacy or specificity for particular biological targets .

Properties

Molecular Formula

C11H15NNaO2PS2

Molecular Weight

311.3 g/mol

IUPAC Name

sodium;(4-methoxyphenyl)-morpholin-4-yl-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C11H16NO2PS2.Na/c1-13-10-2-4-11(5-3-10)15(16,17)12-6-8-14-9-7-12;/h2-5H,6-9H2,1H3,(H,16,17);/q;+1/p-1

InChI Key

ZFQXKWOUNSKHAG-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)P(=S)(N2CCOCC2)[S-].[Na+]

Origin of Product

United States

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